3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid
Description
3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid is a propanoic acid derivative featuring a carbamoyl group substituted with a phenyl ring and a 2-cyanoethyl moiety.
Properties
IUPAC Name |
4-[N-(2-cyanoethyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-9-4-10-15(11-5-2-1-3-6-11)12(16)7-8-13(17)18/h1-3,5-6H,4,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBBYZYJNDEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid typically involves the reaction of phenyl isocyanate with cyanoethyl propanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved safety. The use of catalysts such as triethylamine can enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenyl carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and alkaline conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Cyanoethyl propanoic acid derivatives.
Reduction: Cyanoethyl propanoic amine derivatives.
Substitution: Substituted phenyl carbamoyl propanoic acid derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Use in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl group can interact with nucleophilic sites, while the phenyl carbamoyl group can engage in hydrogen bonding and other non-covalent interactions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs such as ketoprofen, diclofenac, and naproxen () share a propanoic acid backbone but differ in substituents:
- Ketoprofen: Contains a benzophenone group (IUPAC: 2-(3-benzoylphenyl)propanoic acid).
- Diclofenac : Incorporates dichlorinated aniline and phenylacetic acid moieties.
- Naproxen : Features a methoxy-substituted naphthalene group.
Key Differences :
- The target compound’s carbamoyl-cyanoethyl linker introduces steric hindrance and polarity distinct from NSAIDs’ aromatic/ketone groups. This may reduce water solubility compared to naproxen or diclofenac but enhance interactions with biomolecular targets via hydrogen bonding .
Pharmaceutical Impurities and Intermediates
lists impurities in propanoic acid-based pharmaceuticals, such as 3-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity F). These analogs lack the carbamoyl-cyanoethyl group, simplifying their structures:
Key Differences :
Carbamoyl-Linked Propanoic Acid Derivatives
a) 3-[(2-Carboxyethyl)carbamoyl]propanoic Acid ()
This compound features a second carboxylic acid group instead of a cyanoethyl substituent:
- Molecular Formula: C₇H₁₁NO₅
- Molecular Weight : 189.166 g/mol
- Solubility : Higher than the target compound due to increased polarity from two -COOH groups.
Comparison :
- The target compound’s cyanoethyl group introduces electron-withdrawing effects, which may enhance chemical reactivity (e.g., in nucleophilic substitutions) compared to the purely hydrophilic 3-[(2-carboxyethyl)carbamoyl]propanoic acid .
b) 3-[(2-Cyanoethyl)(phenyl)sulfamoyl]propanoic Acid ()
This analog replaces the carbamoyl group with a sulfamoyl linker:
- Functional Groups: Sulfamoyl, cyanoethyl, carboxylic acid.
Comparison :
- The carbamoyl group in the target compound may offer better hydrogen-bonding capacity than sulfamoyl, influencing interactions with enzymes or receptors .
Biological Activity
3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory and immunomodulatory effects. This article reviews recent findings on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
This compound features a cyanoethyl group and a phenyl group attached to a propanoic acid backbone, which may contribute to its biological properties.
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of similar compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound were tested for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.
Table 1: Cytokine Modulation by Related Compounds
| Compound | TNF-α Reduction (%) | IFN-γ Reduction (%) | IL-10 Increase (%) |
|---|---|---|---|
| Compound A | 44 - 60 | 44 - 79 | Significant |
| Compound B | 30 - 50 | Not significant | Moderate |
| Compound C | 50 - 70 | 30 - 50 | Significant |
These findings suggest that the compound may have potential therapeutic applications in treating inflammatory diseases by modulating immune responses.
Antiproliferative Activity
In addition to its anti-inflammatory effects, the compound's antiproliferative activity was assessed in various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation, which is crucial for developing anticancer therapies.
Case Study: Antiproliferative Effects in Cancer Cells
A study evaluated the effects of related compounds on HL60 leukemia cells. The results showed that certain derivatives led to a significant decrease in cell viability, indicating potential for further development as anticancer agents.
The mechanism through which this compound exerts its biological effects appears to involve interaction with specific molecular targets. It is hypothesized that the compound may bind to receptors involved in inflammatory pathways or modulate enzyme activity related to cytokine production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
